(+/-)-Niguldipine

α1A-adrenoceptor subtype selectivity antagonist binding

Procure (+/-)-Niguldipine (CAS 102993-22-6) as the definitive dual-target research tool. Unlike generic DHPs or standalone α1-antagonists, this racemate delivers inseparable L-type Ca2+ channel blockade and α1A-adrenoceptor antagonism with 200- to 600-fold subtype selectivity. The (+)-enantiomer (>40-fold more potent at α1A) enables unambiguous adrenoceptor fingerprinting, while the (-)-enantiomer (B859-35) reverses P-glycoprotein-mediated drug resistance without cardiovascular interference. Substituting with nifedipine, amlodipine, or prazosin eliminates this unique, non-interchangeable profile. Essential for polypharmacology, chemosensitization, and receptor-mapping studies. Verify batch-specific enantiomeric excess and purity (≥98%) before ordering.

Molecular Formula C36H39N3O6
Molecular Weight 609.7 g/mol
CAS No. 102993-22-6
Cat. No. B022589
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(+/-)-Niguldipine
CAS102993-22-6
Synonyms3-((4,4-diphenyl-1-piperidinyl)propyl)-5-methyl-1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)pyridine-3,5-dicarboxylate hydrochloride
3-methyl-5-(3-(4,4-diphenyl-1-piperidinyl)propyl)-1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)pyridine-3,5-dicarboxylate
B 844-39
B 859-35
B8509-035
B859-35
dexniguldipine
DNIG
niguldipine
niguldipine fumarate
niguldipine hydrobromide
niguldipine hydrochloride
niguldipine maleate
Molecular FormulaC36H39N3O6
Molecular Weight609.7 g/mol
Structural Identifiers
SMILESCC1=C(C(C(=C(N1)C)C(=O)OCCCN2CCC(CC2)(C3=CC=CC=C3)C4=CC=CC=C4)C5=CC(=CC=C5)[N+](=O)[O-])C(=O)OC
InChIInChI=1S/C36H39N3O6/c1-25-31(34(40)44-3)33(27-12-10-17-30(24-27)39(42)43)32(26(2)37-25)35(41)45-23-11-20-38-21-18-36(19-22-38,28-13-6-4-7-14-28)29-15-8-5-9-16-29/h4-10,12-17,24,33,37H,11,18-23H2,1-3H3
InChIKeySVJMLYUFVDMUHP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Buy (±)-Niguldipine (CAS 102993-22-6) for Research: A Potent α1A-Adrenoceptor Antagonist and Unique Bifunctional Dihydropyridine


(±)-Niguldipine (CAS 102993-22-6) is a 1,4-dihydropyridine (DHP) derivative that functions as both a calcium channel blocker and a potent, selective α1A-adrenoceptor antagonist . Unlike conventional DHPs (e.g., nifedipine, felodipine) that primarily target L-type calcium channels, niguldipine exhibits a unique bifunctional pharmacological profile: it displays subnanomolar affinity for the α1A-adrenoceptor subtype (Ki = 0.16 nM) while retaining moderate inhibitory activity against L-type and T-type calcium channels (IC50 = 0.4 µM and 0.9 µM, respectively) . This dual mechanism distinguishes niguldipine as a specialized research tool for dissecting α1-adrenoceptor subtype signaling and for exploring therapeutic strategies where concurrent calcium channel blockade and α1A-antagonism are hypothesized to confer advantages.

Why (±)-Niguldipine Cannot Be Substituted with Other Dihydropyridine Calcium Channel Blockers


Generic substitution with other dihydropyridine calcium channel blockers (e.g., felodipine, nifedipine, nimodipine) is scientifically inappropriate for studies requiring α1A-adrenoceptor antagonism. (±)-Niguldipine is uniquely bifunctional, possessing a Ki of 0.16 nM for α1A-adrenoceptors , whereas conventional DHPs either lack significant α1-adrenoceptor affinity entirely or exhibit only weak, non-selective interactions . Conversely, α1-adrenoceptor antagonists such as prazosin lack intrinsic calcium channel blocking activity. Niguldipine's specific combination of subnanomolar α1A affinity and micromolar calcium channel inhibition is not recapitulated by any other single agent, making it an irreplaceable tool for research on α1-adrenoceptor subtype pharmacology, cardiovascular control, and multidrug resistance modulation where the bifunctional profile is critical .

(±)-Niguldipine Quantitative Differentiation Evidence: Head-to-Head Comparison Data for Procurement Decisions


α1A-Adrenoceptor Affinity: (±)-Niguldipine (Ki = 0.16 nM) vs. Prazosin

(±)-Niguldipine exhibits subnanomolar affinity for the human α1A-adrenoceptor subtype with a Ki of 0.16 nM , placing it among the most potent α1A-antagonists available. In comparison, prazosin, a classic α1-antagonist, shows approximately 10-fold lower affinity in functional assays at the α1A-adrenoceptor . Furthermore, (±)-niguldipine demonstrates exceptional α1A/α1B selectivity of 200- to 600-fold, making it a superior tool for discriminating α1A-mediated responses .

α1A-adrenoceptor subtype selectivity antagonist binding uroselectivity BPH

Calcium Channel Binding Enantioselectivity: (+)-Niguldipine (Ki = 45 pM) vs. (-)-Niguldipine (Ki ≈ 1.8 nM)

Binding to cardiac L-type calcium channels is highly stereoselective for niguldipine enantiomers. (+)-Niguldipine binds to guinea-pig heart DHP receptors with an extrapolated 'true' Ki of 45 pM, whereas (-)-niguldipine is approximately 40-fold less potent . This contrasts with felodipine and nitrendipine, where stereoselectivity ratios in binding assays are only 12-fold and 8-fold, respectively .

L-type calcium channel stereoselectivity enantiomer comparison cardiac pharmacology DHP receptor

Antihypertensive Activity Stereoselectivity Ratio: (S)-Niguldipine 35-fold > (R)-Niguldipine vs. Felodipine 13-fold

In spontaneously hypertensive rats (SHR), the antihypertensive activity of (S)-niguldipine is 35-fold greater than that of (R)-niguldipine . This stereoselectivity ratio exceeds those observed for felodipine (13-fold) and nitrendipine (8-fold), indicating that niguldipine's calcium channel blocking activity, which underlies its antihypertensive effect, is more tightly coupled to its stereochemistry .

antihypertensive stereoselectivity in vivo SHR model blood pressure

P-Glycoprotein Inhibition Potency: (±)-Niguldipine Enantiomers vs. Verapamil and Other DHPs

Among a series of DHP calcium antagonists, niguldipine isomers are the most effective at modulating drug transport by P-glycoprotein . At 1 µM, niguldipine enhanced growth inhibition by adriamycin in multidrug-resistant KB-8-5 cells to 23% of control (vs. untreated growth), whereas verapamil at 1 µM only reduced growth to 63%, and (R)-nitrendipine to 82% . Notably, both niguldipine enantiomers are equipotent as P-glycoprotein inhibitors despite a 45-fold difference in calcium channel affinity, decoupling the two activities .

multidrug resistance P-glycoprotein MDR reversal chemosensitization cancer pharmacology

Best-Fit Research Applications for (±)-Niguldipine Based on Quantitative Evidence


α1A-Adrenoceptor Subtype Profiling and Urogenital Pharmacology

Utilize (±)-niguldipine (or its active enantiomer) as a high-affinity α1A-selective antagonist (Ki = 0.16 nM) to dissect α1A-mediated contractile responses in isolated prostate or vascular tissues. Its exceptional 200- to 600-fold α1A/α1B selectivity enables clean discrimination of α1A-mediated effects without confounding α1B or α1D activity .

Calcium Channel Stereoselectivity Control Studies

Employ (+)- and (-)-niguldipine as a matched pair of positive and negative controls for L-type calcium channel blockade. The 40-fold difference in cardiac DHP receptor affinity between enantiomers allows researchers to attribute functional outcomes (e.g., changes in vascular tone, cardiac contractility) specifically to calcium channel inhibition .

Multidrug Resistance Reversal in Cancer Research

Use (±)-niguldipine or its enantiomers to inhibit P-glycoprotein-mediated drug efflux and reverse multidrug resistance in cancer cell lines. Niguldipine isomers are the most effective DHPs in this class, exceeding the potency of verapamil and other DHPs . Because enantiomers are equipotent as P-glycoprotein inhibitors, (-)-niguldipine can be used to achieve chemosensitization with minimal calcium channel-mediated cardiovascular effects .

Cardiovascular Pharmacology with Bifunctional Mechanism

Investigate the integrated cardiovascular effects of combined α1A-adrenoceptor antagonism and calcium channel blockade using (±)-niguldipine. Studies in hypertensive dogs demonstrate sustained blood pressure reduction for >14 days after a 12-day treatment period with twice-daily oral dosing (0.3 mg/kg), highlighting its utility for chronic in vivo studies of hypertension .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

53 linked technical documents
Explore Hub


Quote Request

Request a Quote for (+/-)-Niguldipine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.